![molecular formula C24H24N2O4S B2621398 3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 477505-45-6](/img/structure/B2621398.png)
3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields. In
Mechanism of Action
Target of Action
Thiazole analogs, which this compound is a part of, can serve as ligands for various receptors such as estrogen receptors, neuropeptides, and y5 adenosine receptors .
Mode of Action
For instance, some thiazole analogs bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Given the potential targets of thiazole analogs, it can be inferred that this compound may affect pathways related to estrogen signaling, neuropeptide signaling, and adenosine receptor signaling .
Result of Action
Based on the potential mode of action, it can be inferred that this compound may cause changes at the cellular level, such as dna double-strand breaks, which could lead to cell death .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its potential applications.
Future Directions
There are several future directions for the study of 3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide. One direction is the development of new anticancer drugs based on this compound. Another direction is the study of its potential applications in the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research. This compound has potent anticancer activity and has been studied for its potential applications in various fields. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has limitations for lab experiments, there are several future directions for the study of this compound, including the development of new anticancer drugs and the study of its potential applications in the treatment of neurodegenerative disorders.
Synthesis Methods
3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of 2-amino-1,4-naphthoquinone with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 3,4,5-triethoxybenzoyl chloride to yield 3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide.
Scientific Research Applications
3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of its most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-28-19-13-16(14-20(29-5-2)21(19)30-6-3)23(27)26-24-25-18-12-11-15-9-7-8-10-17(15)22(18)31-24/h7-14H,4-6H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHRNDNVMGURFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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